molecular formula C16H17ClN4O2 B10990492 1-(6-chloropyridazin-3-yl)-N-(4-hydroxyphenyl)piperidine-3-carboxamide

1-(6-chloropyridazin-3-yl)-N-(4-hydroxyphenyl)piperidine-3-carboxamide

Cat. No.: B10990492
M. Wt: 332.78 g/mol
InChI Key: OFIOJUXNEJHTCU-UHFFFAOYSA-N
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Description

1-(6-chloropyridazin-3-yl)-N-(4-hydroxyphenyl)piperidine-3-carboxamide is a synthetic organic compound that features a piperidine ring substituted with a carboxamide group, a chloropyridazinyl group, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloropyridazin-3-yl)-N-(4-hydroxyphenyl)piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amidation reaction using an appropriate amine and carboxylic acid derivative.

    Substitution with Chloropyridazinyl Group: The chloropyridazinyl group can be introduced through a nucleophilic substitution reaction.

    Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group can be attached via a coupling reaction, such as a Suzuki coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(6-chloropyridazin-3-yl)-N-(4-hydroxyphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The chloropyridazinyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinones derived from the hydroxyphenyl group.

    Reduction: Amines derived from the carboxamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-(4-hydroxyphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-chloropyridazin-3-yl)-N-(4-hydroxyphenyl)piperidine-3-carboxamide is unique due to the presence of the hydroxyphenyl group, which can participate in hydrogen bonding and other interactions that may enhance its biological activity and specificity.

Properties

Molecular Formula

C16H17ClN4O2

Molecular Weight

332.78 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)-N-(4-hydroxyphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C16H17ClN4O2/c17-14-7-8-15(20-19-14)21-9-1-2-11(10-21)16(23)18-12-3-5-13(22)6-4-12/h3-8,11,22H,1-2,9-10H2,(H,18,23)

InChI Key

OFIOJUXNEJHTCU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)O

Origin of Product

United States

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